molecular formula C14H18N2O2 B1404871 Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate CAS No. 1160248-45-2

Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate

Cat. No. B1404871
M. Wt: 246.3 g/mol
InChI Key: AESURKCEBCHDOL-UHFFFAOYSA-N
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Description

“Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate” is a chemical compound with the molecular formula C14H18N2O2 . It contains a total of 38 bonds, including 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also includes 1 four-membered ring, 1 five-membered ring, and 1 six-membered ring .


Molecular Structure Analysis

The molecular structure of “Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate” includes a diazaspiro[3.4]octane core, a benzyl group, and a carboxylate group . The InChI code for this compound is 1S/C14H18N2O2 .


Physical And Chemical Properties Analysis

“Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate” has a molecular weight of 246.3 g/mol. The compound is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Chiaroni et al. (2000) synthesized 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, including 7-benzoyl-2-(4-methoxyphenyl)-6-phenyl-5-oxa-2,6-diazaspiro[3.4]octan-1-one, as part of a study on the stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones. The study highlighted different envelope conformations of the isoxazolidine rings in the synthesized compounds (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).

Application in Antimalarial Research

  • A study by Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series from a Plasmodium falciparum whole-cell high-throughput screening campaign. Compounds from this series showed activity against multiple stages of the malaria parasite lifecycle, indicating potential as antimalarial agents (Le Manach et al., 2021).

Synthetic Methodology Improvement

  • Wang et al. (2015) discussed the synthesis of 6-benzyl-2,6-diazaspiro(3.4)octane oxalate as a substitute for piperazine and morpholine in drugs, showcasing the chemical versatility and significance of diazaspiro[3.4]octane compounds in medicinal chemistry (王雯, 陆秀宏, 董肖椿, & 赵伟利, 2015).

Molecular Modifications and Antitubercular Properties

  • Lukin et al. (2023) conducted a study on a set of compounds derived from a 2,6-diazaspiro[3.4]octane building block, exploring various molecular peripheries. This led to the identification of a potent antitubercular lead with significant inhibitory activity against Mycobacterium tuberculosis (Lukin et al., 2023).

Potential in Anti-Corrosive Applications

  • Chafiq et al. (2020) explored the inhibition properties of spirocyclopropane derivatives, including 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, for mild steel protection in HCl. This research demonstrates the potential application of diazaspiro[3.4]octane derivatives in corrosion inhibition (Chafiq et al., 2020).

Safety And Hazards

The related compound “tert-Butyl 2-benzyl-2,5-diazaspiro [3.4]octane-5-carboxylate” has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, and precautionary statement P261 .

Future Directions

A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro [3.4]octane building block . This suggests that “Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate” and related compounds could be further explored for their potential as antimycobacterial agents .

properties

IUPAC Name

benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-8-4-7-14(16)10-15-11-14/h1-3,5-6,15H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESURKCEBCHDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)N(C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Hao, C Yang, C Shu, Z Li, K Xia, S Wu, H Ma… - Bioorganic …, 2022 - Elsevier
Receptor-interacting protein kinase-1 (RIPK1) is involved in the necroptosis pathway, which regulates inflammatory signaling and cell death in a variety of diseases, including …
Number of citations: 1 www.sciencedirect.com

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